![molecular formula C17H22ClN3O B6976824 N-[1-(3-chloropyridin-4-yl)ethyl]-2-(furan-2-yl)-2-pyrrolidin-1-ylethanamine](/img/structure/B6976824.png)
N-[1-(3-chloropyridin-4-yl)ethyl]-2-(furan-2-yl)-2-pyrrolidin-1-ylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-chloropyridin-4-yl)ethyl]-2-(furan-2-yl)-2-pyrrolidin-1-ylethanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a furan ring, and a chloropyridine moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chloropyridin-4-yl)ethyl]-2-(furan-2-yl)-2-pyrrolidin-1-ylethanamine typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan compound.
Attachment of the Chloropyridine Moiety: This step often involves nucleophilic substitution reactions where a chloropyridine derivative is reacted with an appropriate nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[1-(3-chloropyridin-4-yl)ethyl]-2-(furan-2-yl)-2-pyrrolidin-1-ylethanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyrrolidine ring can be reduced to form different amine derivatives.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions on the chloropyridine moiety can introduce a wide range of functional groups.
科学的研究の応用
N-[1-(3-chloropyridin-4-yl)ethyl]-2-(furan-2-yl)-2-pyrrolidin-1-ylethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which N-[1-(3-chloropyridin-4-yl)ethyl]-2-(furan-2-yl)-2-pyrrolidin-1-ylethanamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-[1-(3-chloropyridin-4-yl)ethyl]-2-(furan-2-yl)-2-pyrrolidin-1-ylethanamine: shares similarities with other compounds that have pyrrolidine, furan, and chloropyridine moieties.
This compound: is unique due to its specific combination of these functional groups, which imparts distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its potential applications in various scientific fields. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
N-[1-(3-chloropyridin-4-yl)ethyl]-2-(furan-2-yl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O/c1-13(14-6-7-19-11-15(14)18)20-12-16(17-5-4-10-22-17)21-8-2-3-9-21/h4-7,10-11,13,16,20H,2-3,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJHOLNCIQZDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1)Cl)NCC(C2=CC=CO2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
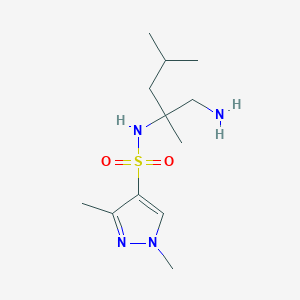
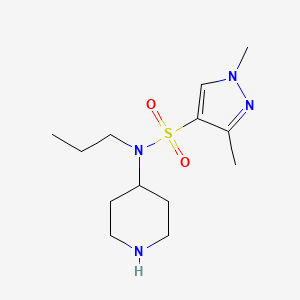
![2-[2-(Methylaminomethyl)pyrrolidin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6976760.png)

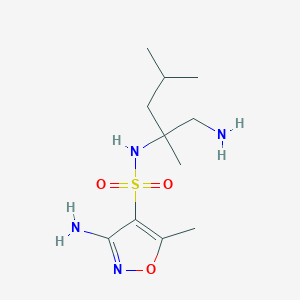
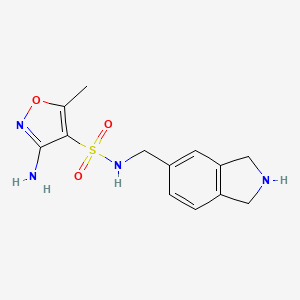
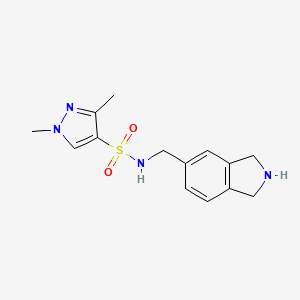
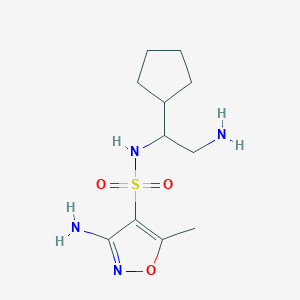

![1-[[3-(3-Chloro-1-adamantyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one](/img/structure/B6976803.png)
![4-[3-(3-Chloro-1-adamantyl)-1,2,4-oxadiazol-5-yl]-1-ethylpyrrolidin-2-one](/img/structure/B6976805.png)
![N-[2-[butan-2-yl(methyl)amino]ethyl]-3-(cyclopropanecarbonyl)imidazolidine-1-carboxamide](/img/structure/B6976808.png)
![N-[4-(dimethylamino)cyclohexyl]-1-ethylsulfonylpiperidine-3-carboxamide](/img/structure/B6976813.png)
![N-[1-(2-fluoro-4-methoxyphenyl)-2-methylpropyl]-1-methylpiperidin-4-amine](/img/structure/B6976837.png)
